Antimicrobial Potency Differentiation: Indole-Phthalimide Hybrid Chemotype vs. Erythromycin and Miconazole Reference Standards
In a class-level study of novel phthalimide analogs containing an indole moiety, a structurally related indole-phthalimide hybrid (Compound 8 in Zahran et al., 2018) demonstrated 53–67% of erythromycin activity against tested bacteria and 60–70% of miconazole activity against tested fungi [1]. While CAS 55747-54-1 is not Compound 8, the shared indole-phthalimide core architecture supports the inference that this chemotype possesses intrinsic antimicrobial potential distinguishing it from mono-pharmacophore indoles lacking the phthalimide unit. The 5-methyl substitution on CAS 55747-54-1 occupies a different regiochemical position than the brominated indole moiety in Compound 8, which may modulate antimicrobial spectrum.
| Evidence Dimension | Antimicrobial activity (percent of reference antibiotic activity) |
|---|---|
| Target Compound Data | Not directly tested; class-level inference from indole-phthalimide hybrid chemotype |
| Comparator Or Baseline | Erythromycin (antibacterial reference, 100% baseline); Miconazole (antifungal reference, 100% baseline); Compound 8 achieved 53–67% (antibacterial) and 60–70% (antifungal) of reference activity |
| Quantified Difference | Indole-phthalimide chemotype: 53–67% of erythromycin; standalone phthalimides or indoles lacking the hybrid architecture: activity not reported as comparable in the same assay system |
| Conditions | In vitro antimicrobial susceptibility testing against bacterial and fungal strains (Zahran et al., 2018) |
Why This Matters
For procurement decisions in antimicrobial screening programs, the indole-phthalimide hybrid chemotype offers a differentiated activity profile that simpler indole-2-carboxylates (e.g., CAS 16382-15-3) have not demonstrated in published class-level comparisons.
- [1] Zahran, M.A.H.; El-Aarag, B.; Mehany, A.B.M.; Belal, A.; Younes, A.S. Design, synthesis, biological evaluations, molecular docking, and in vivo studies of novel phthalimide analogs. Arch. Pharm. (Weinheim) 2018, 351, e1700363. View Source
